molecular formula C21H18N4O B2626761 N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide CAS No. 2310039-83-7

N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide

Cat. No. B2626761
CAS RN: 2310039-83-7
M. Wt: 342.402
InChI Key: KWQDRGJDEVFDSP-UHFFFAOYSA-N
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Description

N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide, also known as BPN-15606, is a novel compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of small molecule modulators that target the synaptic vesicle glycoprotein 2A (SV2A), a protein that plays a critical role in the regulation of neurotransmitter release in the brain.

Scientific Research Applications

Receptor Antagonism and Pharmacological Potential

  • Research has identified compounds structurally similar to N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide showing significant receptor antagonism. For example, derivatives of 3-(pyrazol-1-yl)propanamide have been prepared and exhibited notable activity as κ opioid receptor antagonists. These findings highlight the potential for developing new therapeutic agents based on modifications of the core structure (Carroll et al., 2006).

Synthesis and Chemical Properties

  • Studies have focused on the synthesis of N-aryl-3-(indol-3-yl)propanamides, demonstrating methods for generating compounds with immunosuppressive activities. Such research indicates the versatility of the core structure in synthesizing biologically active molecules (Giraud et al., 2010).

Molecular Docking and Computational Studies

  • Computational chemistry methods have been applied to analyze the properties of similar compounds, revealing their potential binding modes and interactions with biological targets. This includes studies on the non-linear optical (NLO) properties and molecular docking analyses, which provide insights into the compound's potential for further development as therapeutic agents (Jayarajan et al., 2019).

properties

IUPAC Name

3-(4-cyanophenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c22-11-17-5-3-16(4-6-17)7-8-21(26)25-13-18-10-20(15-24-12-18)19-2-1-9-23-14-19/h1-6,9-10,12,14-15H,7-8,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQDRGJDEVFDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide

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